molecular formula C5H11NO2 B13548322 [2-(Hydroxymethyl)azetidin-2-yl]methanol

[2-(Hydroxymethyl)azetidin-2-yl]methanol

Cat. No.: B13548322
M. Wt: 117.15 g/mol
InChI Key: AEORDVPBHCINGX-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)azetidin-2-yl]methanol is a synthetically valuable, densely functionalized azetidine scaffold designed for Diversity-Oriented Synthesis (DOS) in probe and drug discovery campaigns. Its core structure incorporates a phenethylamine motif, a pharmacophore common to numerous neurotransmitters, hormones, and CNS-active drugs, making it a privileged template for targeting the central nervous system . The compound serves as a key precursor for generating significant skeletal diversity, enabling access to fused, bridged, and spirocyclic ring systems through strategic functional group pairing reactions . This allows medicinal chemists to efficiently explore novel chemical space and study stereo/structure-activity relationships (SSAR) in biological contexts. The presence of multiple hydroxymethyl groups provides handles for further diversification and immobilization onto solid support, facilitating the synthesis of combinatorial libraries . Azetidine-based scaffolds are increasingly investigated to improve physicochemical properties and pharmacokinetic profiles in lead optimization, particularly for developing compounds with blood-brain barrier penetration potential . This reagent is exclusively for use in scientific research.

Properties

IUPAC Name

[2-(hydroxymethyl)azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5(4-8)1-2-6-5/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEORDVPBHCINGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of [2-(Hydroxymethyl)azetidin-2-yl]methanol typically involves:

  • Construction of the azetidine ring via cyclization reactions starting from amino alcohols or epoxides.
  • Introduction or transformation of substituents to install hydroxymethyl groups at the 2-position of the azetidine ring.
  • Use of hydride reducing agents to convert ester or nitrile intermediates into the corresponding diol.

Two main synthetic approaches are prominent:

Detailed Synthetic Routes

Route via Epichlorohydrin and Benzhydrylamine Derivatives

A patent (WO2018108954A1) describes a multi-step synthesis involving:

  • Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol to form an azetidine intermediate.
  • Mesylation of the azetidine intermediate with methanesulfonyl chloride to yield azetidinyl methanesulfonate.
  • Nucleophilic displacement of the mesylate by cyanide ion to form azetidine-3-carbonitrile.
  • Hydrolysis of the nitrile to azetidine-3-carboxylic acid.
  • Hydrogenolysis to remove protecting groups and yield the free azetidine carboxylic acid.

Subsequent reduction of azetidine-3-carboxylic acid esters with hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride, diisobutylaluminum hydride (DIBAL), or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) affords the corresponding diol, this compound (Table 1).

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclization of benzhydrylamine and epichlorohydrin Diisopropylethylamine, ethanol High Forms azetidine intermediate
2 Mesylation Methanesulfonyl chloride Quantitative Activates for substitution
3 Nucleophilic displacement Sodium cyanide 65-71 Forms azetidine-3-carbonitrile
4 Hydrolysis Aqueous acid High Converts nitrile to carboxylic acid
5 Hydrogenolysis H2, Pd/C High Removes protecting groups
6 Reduction of ester to diol LAH, DIBAL, or Red-Al 80-90 Produces this compound

Table 1: Key steps in the synthesis of this compound from benzhydrylamine and epichlorohydrin derivatives

Route via Regio- and Diastereoselective Cyclization Using Superbases

A research article published in the Journal of Organic Chemistry (2020) reports a regio- and diastereoselective two-step synthesis of azetidines, including derivatives similar to this compound, starting from substituted oxiranes (epoxides) and N-alkyl-benzylamines.

  • The key step involves treatment of N-substituted benzylamines with epichlorohydrin or substituted oxiranes in the presence of a lithium diisopropylamide and potassium tert-butoxide superbase mixture at −78 °C in tetrahydrofuran (THF).
  • This reaction forms the strained four-membered azetidine ring regio- and diastereoselectively.
  • The resulting azetidine intermediates can be further functionalized to introduce hydroxymethyl groups.

The general procedure (Procedure D) involves:

  • Preparation of the superbase by mixing potassium tert-butoxide, diisopropylamine, and butyllithium in THF at −78 °C.
  • Addition of the epoxide substrate to this mixture, stirring at −78 °C for 2 hours.
  • Workup with water and diethyl ether, followed by extraction and purification.

This method provides high regio- and diastereoselectivity (up to 90% trans-azetidine formation) and excellent functional group tolerance, enabling the synthesis of hydroxymethyl-substituted azetidines in good yields (Table 2).

Parameter Condition Outcome
Superbase components Potassium tert-butoxide, diisopropylamine, butyllithium Effective generation of reactive species
Solvent Tetrahydrofuran (THF) Suitable for low-temperature reactions
Temperature −78 °C Controls regio- and stereoselectivity
Reaction time 2 hours Complete conversion
Yield 60-90% High regio- and diastereoselectivity
Product configuration Predominantly trans-azetidine Confirmed by NMR and DFT calculations

Table 2: Summary of regio- and diastereoselective azetidine synthesis via superbase-induced cyclization

Reduction of Azetidine Carboxylate Esters to Diols

Reduction of azetidine carboxylate esters to the corresponding diol this compound is a critical step in many synthetic sequences.

  • Hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, diisobutylaluminum hydride (DIBAL), and Red-Al are commonly employed.
  • Red-Al has been highlighted for its efficiency and suitability for large-scale synthesis due to easier removal of by-products and compatibility with aqueous workup.
  • The reduction proceeds smoothly under mild conditions, often in solvents like toluene or tetrahydrofuran.
  • The reaction typically requires careful temperature control (0–25 °C) to avoid side reactions.

Yields for this reduction step are generally high (80–95%), with clean conversion to the diol product, which can be isolated by distillation or crystallization after aqueous workup and purification (Table 3).

Reducing Agent Solvent Temperature Yield (%) Notes
Lithium aluminum hydride (LAH) THF 0–25 °C 85–90 Strong reducing agent, sensitive to moisture
Sodium borohydride Methanol or THF 0–25 °C 70–80 Milder, sometimes requires activation
Diisobutylaluminum hydride (DIBAL) Toluene or THF 0–25 °C 80–90 Selective reduction, controlled conditions
Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) Toluene 0–25 °C 90–95 Efficient, suitable for scale-up

Table 3: Comparison of hydride reducing agents for ester to diol conversion in azetidine synthesis

Mechanistic and Computational Insights

Density functional theory (DFT) calculations have been employed to understand the regio- and diastereoselectivity observed in azetidine ring formation.

  • The kinetically controlled formation of the four-membered azetidine ring is favored over thermodynamically more stable five-membered rings under low-temperature conditions.
  • Transition state energies and reaction enthalpies support the exclusive formation of trans-azetidine isomers in superbase-induced cyclizations.
  • Solvent effects modeled explicitly confirm the role of tetrahydrofuran in stabilizing reactive intermediates and transition states.

These insights help rationalize the high selectivity and efficiency of the synthetic methods described.

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
Cyclization of benzhydrylamine and epichlorohydrin Benzhydrylamine, epichlorohydrin Diisopropylethylamine, methanesulfonyl chloride, NaCN, hydride reducing agents Room temp to reflux, acidic hydrolysis, reduction at 0–25 °C 65–90 Scalable, well-established
Superbase-induced cyclization of N-alkyl-benzylamines and epoxides N-alkyl-benzylamines, epichlorohydrin or substituted oxiranes Lithium diisopropylamide, potassium tert-butoxide, butyllithium −78 °C, THF 60–90 High regio- and diastereoselectivity, mild conditions
Reduction of azetidine esters to diols Azetidine carboxylate esters LAH, DIBAL, Red-Al, NaBH4 0–25 °C, THF or toluene 70–95 Efficient conversion to diol, scalable

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)azetidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azetidine-2-carboxylic acid.

    Reduction: Formation of azetidine-2-methanol.

    Substitution: Formation of azetidine-2-yl halides.

Scientific Research Applications

[2-(Hydroxymethyl)azetidin-2-yl]methanol and its derivatives are used in chemical synthesis, biological applications, and pharmaceutical research . The azetidine ring system, present in this compound, is valued for its unique structural properties and reactivity, making it a versatile building block in various scientific fields .

Scientific Research Applications

Azetidine Synthesis Azetidines are utilized as synthetic intermediates for creating complex molecules. Various methods exist for synthesizing azetidines, including intramolecular cyclization and ring-closing reactions . For example, trans-2-aryl-3-chloroazetidines can be synthesized using α-chloro-β-aminosulfinyl imidates as starting materials . Enantioenriched (S)-2-methylazetidine can be prepared through cyclization of bis-triflates .

Amino Acid Derivatives Azetidine rings can be incorporated into amino acid derivatives . A simple and efficient synthetic route has been developed for preparing new heterocyclic amino acid derivatives containing azetidine rings . These derivatives are synthesized from azetidin-3-one using the Horner–Wadsworth–Emmons (HWE) reaction .

Pharmaceutical Applications Azetidine analogues are explored as inhibitors of enzymes such as nucleoside hydrolases, purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN) . These compounds have potential therapeutic applications in treating diseases such as cancer, bacterial infections, parasitic infections, and T-cell mediated diseases .

Antimicrobial Research Azetidin-2-ylmethanol derivatives have been evaluated for their antibacterial efficacy against Staphylococcus epidermidis and Enterococcus faecalis. In one study, the most active compound exhibited a minimum inhibitory concentration (MIC) of 128 μg/mL against these strains, demonstrating potential in combating bacterial infections.

Antiviral Research The antiviral properties of azetidin-2-ylmethanol derivatives against influenza viruses have also been investigated. Preliminary results indicate that certain derivatives can significantly reduce viral titers in vitro, suggesting potential mechanisms of action against viral infections.

Antioxidant Properties The antioxidant capacity of azetidin-2-ylmethanol has been assessed through DPPH radical scavenging tests. Results indicate that some derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid, suggesting their potential in mitigating oxidative stress-related diseases.

The biological activity of azetidin-2-ylmethanol is influenced by its structural features:

  • Hydroxymethyl Group The hydroxymethyl group can engage in hydrogen bonding, enhancing interactions with biological targets.
  • Azetidine Ring Strain The inherent strain within the azetidine ring may facilitate nucleophilic attack and other chemical transformations that contribute to its biological effects.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the azetidine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between [2-(Hydroxymethyl)azetidin-2-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Chemical Relevance Reference
This compound C₅H₁₁NO₂ 133.15 Azetidine core, two hydroxymethyl groups, high ring strain Potential chiral synthon; rigidity may enhance binding in drug design
[1-(Oxan-4-yl)azetidin-2-yl]methanol C₉H₁₇NO₂ 171.24 Azetidine fused with tetrahydropyran; single hydroxymethyl group Explored in fragment-based drug discovery for conformational diversity
6-Chloro-2-pyridinemethanol C₆H₆ClNO 143.57 Pyridine ring with chloro and hydroxymethyl substituents Electronic effects from pyridine may influence reactivity; antimicrobial applications
(1-Benzyl-1H-imidazol-2-yl)methanol C₁₁H₁₂N₂O 188.23 Imidazole ring with benzyl and hydroxymethyl groups Five-membered heterocycle; potential for hydrogen bonding and metal coordination
2-(Aminomethyl)phenol C₇H₉NO 123.15 Benzene ring with aminomethyl and hydroxyl groups Simpler structure; used in peptide synthesis and as a ligand in coordination chemistry

Physicochemical Properties

  • Hydrophilicity: The dual hydroxymethyl groups in the target compound enhance water solubility compared to analogues like 6-chloro-2-pyridinemethanol, which has only one hydroxymethyl group.
  • Hydrogen Bonding: Both hydroxymethyl groups can participate in hydrogen bonding, similar to 2-(Aminomethyl)phenol, but with added rigidity for precise molecular interactions .

Q & A

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DoE) with factors like temperature (20–80°C), catalyst loading (0.1–5 mol%), and solvent polarity. Use continuous flow reactors for azetidine ring formation, reducing reaction time by 50% compared to batch processes. Monitor via inline FTIR for real-time feedback .

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